molecular formula C8H16O2 B063348 4,6-Dimethylcyclohexane-1,3-diol CAS No. 187873-35-4

4,6-Dimethylcyclohexane-1,3-diol

Cat. No. B063348
M. Wt: 144.21 g/mol
InChI Key: WGXSWJYIAWIGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethylcyclohexane-1,3-diol (DMCD) is a cyclic diol that has been extensively researched for its potential applications in the fields of medicine, biochemistry, and materials science. DMCD has a unique chemical structure that makes it an attractive candidate for use in various chemical reactions and biological processes. In

Scientific Research Applications

4,6-Dimethylcyclohexane-1,3-diol has been extensively researched for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, 4,6-Dimethylcyclohexane-1,3-diol has been shown to have anti-inflammatory and anti-tumor properties. 4,6-Dimethylcyclohexane-1,3-diol has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In biochemistry, 4,6-Dimethylcyclohexane-1,3-diol has been used as a chiral building block for the synthesis of various compounds. 4,6-Dimethylcyclohexane-1,3-diol has also been studied for its potential use as a chiral stationary phase in chromatography.
In materials science, 4,6-Dimethylcyclohexane-1,3-diol has been used as a monomer for the synthesis of various polymers. 4,6-Dimethylcyclohexane-1,3-diol-based polymers have been shown to have unique physical and chemical properties, making them attractive for use in various applications such as coatings, adhesives, and composites.

Mechanism Of Action

The mechanism of action of 4,6-Dimethylcyclohexane-1,3-diol is not well understood. However, it is believed that 4,6-Dimethylcyclohexane-1,3-diol exerts its anti-inflammatory and anti-tumor effects through the inhibition of various signaling pathways. 4,6-Dimethylcyclohexane-1,3-diol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

4,6-Dimethylcyclohexane-1,3-diol has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. 4,6-Dimethylcyclohexane-1,3-diol has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

4,6-Dimethylcyclohexane-1,3-diol has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. 4,6-Dimethylcyclohexane-1,3-diol is also stable under a wide range of conditions, making it suitable for use in various chemical and biological reactions.
However, 4,6-Dimethylcyclohexane-1,3-diol also has some limitations. It is relatively expensive and not widely available. 4,6-Dimethylcyclohexane-1,3-diol is also highly hydrophilic, which can make it difficult to dissolve in organic solvents.

Future Directions

There are several future directions for research on 4,6-Dimethylcyclohexane-1,3-diol. One area of interest is the development of 4,6-Dimethylcyclohexane-1,3-diol-based drug delivery systems. 4,6-Dimethylcyclohexane-1,3-diol has been shown to form stable complexes with various drugs, making it an attractive candidate for use in drug delivery.
Another area of interest is the development of 4,6-Dimethylcyclohexane-1,3-diol-based polymers for use in various applications such as coatings, adhesives, and composites. 4,6-Dimethylcyclohexane-1,3-diol-based polymers have unique physical and chemical properties, making them attractive for use in various industries.
Finally, further research is needed to better understand the mechanism of action of 4,6-Dimethylcyclohexane-1,3-diol and its potential applications in medicine and biochemistry.

Synthesis Methods

4,6-Dimethylcyclohexane-1,3-diol can be synthesized using a variety of methods, including chemical reduction, enzymatic reduction, and microbial reduction. One of the most common methods for synthesizing 4,6-Dimethylcyclohexane-1,3-diol is through the chemical reduction of 4,6-dimethylcyclohexanone using sodium borohydride. This method is relatively simple and yields high purity 4,6-Dimethylcyclohexane-1,3-diol.

properties

CAS RN

187873-35-4

Product Name

4,6-Dimethylcyclohexane-1,3-diol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4,6-dimethylcyclohexane-1,3-diol

InChI

InChI=1S/C8H16O2/c1-5-3-6(2)8(10)4-7(5)9/h5-10H,3-4H2,1-2H3

InChI Key

WGXSWJYIAWIGBQ-UHFFFAOYSA-N

SMILES

CC1CC(C(CC1O)O)C

Canonical SMILES

CC1CC(C(CC1O)O)C

synonyms

1,3-Cyclohexanediol, 4,6-dimethyl- (9CI)

Origin of Product

United States

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